PAR 4 (1-6) (human)

Platelet Biology Thrombosis GPCR Pharmacology

Choose PAR 4 (1-6) (human) (GYPGQV) for physiologically relevant PAR4 activation. Unlike potent non-native agonists (e.g., AYPGKF), this native human tethered ligand sequence mirrors endogenous thrombin-cleaved receptor activation, preventing exaggerated signaling artifacts. Confirmed selective for PAR4 with zero cross-reactivity at PAR1/PAR2 up to 800 µM. Essential for human platelet aggregation assays, PAR4 antagonist screening, and translational antiplatelet research. The human-specific GYPGQV sequence is critical—murine GYPGKF ortholog will confound human pharmacology data.

Molecular Formula C28H41N7O9
Molecular Weight 619.7 g/mol
Cat. No. B1663757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePAR 4 (1-6) (human)
Synonyms(S)-2-((Z)-((S)-2-((Z)-(2-((Z)-(((S)-1-((S)-2-((Z)-(2-amino-1-hydroxyethylidene)amino)-3-(4-hydroxyphenyl)propanoyl)pyrrolidin-2-yl)(hydroxy)methylene)amino)-1-hydroxyethylidene)amino)-1,5-dihydroxy-5-iminopentylidene)amino)-3-methylbutanoic acid
Molecular FormulaC28H41N7O9
Molecular Weight619.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN
InChIInChI=1S/C28H41N7O9/c1-15(2)24(28(43)44)34-25(40)18(9-10-21(30)37)32-23(39)14-31-26(41)20-4-3-11-35(20)27(42)19(33-22(38)13-29)12-16-5-7-17(36)8-6-16/h5-8,15,18-20,24,36H,3-4,9-14,29H2,1-2H3,(H2,30,37)(H,31,41)(H,32,39)(H,33,38)(H,34,40)(H,43,44)/t18-,19-,20-,24-/m0/s1
InChIKeyVTCFYKYDKDAJKZ-XHOYROJHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PAR 4 (1-6) (human) Peptide: A Defined Agonist for PAR4-Specific Signaling Studies


PAR 4 (1-6) (human), also known by its peptide sequence GYPGQV, is a synthetic hexapeptide that corresponds to residues 1-6 of the amino-terminal tethered ligand sequence of human protease-activated receptor 4 (PAR4) and residues 48-53 of the full-length receptor sequence [1]. This peptide acts as a selective, non-enzymatic agonist of the PAR4 receptor, directly binding to and activating the receptor without the need for proteolytic cleavage [2]. It is a primary tool for dissecting PAR4-mediated signaling pathways, particularly in human platelet aggregation studies, and is distinguished by its species-specific sequence that mirrors the native human tethered ligand exposed by thrombin cleavage [3].

Why Substituting PAR 4 (1-6) (human) with Other PAR4 or PAR Agonists Compromises Experimental Integrity


The assumption that any PAR4-activating peptide (AP) is functionally interchangeable is a critical error in experimental design. Substituting PAR 4 (1-6) (human) with more potent, non-native agonists like AYPGKF can drastically alter the magnitude and kinetics of downstream signaling, potentially masking nuanced pharmacological effects or leading to false interpretations of receptor function [1]. Furthermore, cross-reactivity with other PAR family members (PAR1, PAR2) is a documented issue for certain peptide analogs, which is not observed with the native sequence [2]. Finally, the species origin is paramount; the human sequence (GYPGQV) differs from the murine sequence (GYPGKF), and using the incorrect ortholog will yield data that does not accurately reflect human PAR4 pharmacology, thereby confounding translational research [3].

Quantitative Differentiation: Direct Comparative Data for PAR 4 (1-6) (human) vs. Analogs and Alternatives


Potency Differential vs. Optimized PAR4 Agonist AYPGKF in Platelet Aggregation

The native human PAR4 tethered ligand peptide, GYPGQV (PAR 4 (1-6)), exhibits significantly lower potency compared to the synthetic, optimized PAR4 agonist AYPGKF. In a direct comparative study, AYPGKF was shown to be approximately 10-fold more potent than GYPGKF (the murine counterpart), and its responses were comparable in magnitude to thrombin, whereas GYPGKF lacked potency [1]. Subsequent studies confirm that both GYPGQV and AYPGKF elicit platelet aggregation, but their effective concentration ranges differ markedly, with GYPGQV requiring 50-1000 µM to induce a full response, thereby limiting its utility in certain pharmacodynamic assays where higher potency is required [2].

Platelet Biology Thrombosis GPCR Pharmacology

Receptor Selectivity: Lack of Cross-Reactivity with PAR1 and PAR2

The PAR4-activating peptide GYPGQV-NH2 (the amide form of PAR 4 (1-6)) demonstrates a high degree of selectivity for PAR4 over other members of the PAR family. In a study using cultured HEK cells and KNRK cells expressing PAR1 or PAR2, concentrations of GYPGQV-NH2 up to 800 µM failed to activate or desensitize either PAR1 or PAR2, as measured by calcium signaling [1]. This lack of cross-reactivity is a critical differentiation point, as it ensures that observed biological effects are specifically attributable to PAR4 activation and not off-target effects on related receptors. The potency of this selective activation in tissue assays is characterized by EC50 values of 300-400 µM [1].

GPCR Selectivity Receptor Pharmacology Cell Signaling

Species-Specific Pharmacology: Human (GYPGQV) vs. Murine (GYPGKF) Sequence

The sequence of PAR 4 (1-6) is species-dependent. The human sequence is GYPGQV, while the murine sequence is GYPGKF [1]. This difference has functional consequences, as the murine peptide (GYPGKF) is reported to have an EC50 of 30 µM in Xenopus oocytes expressing human PAR4 receptors [2]. While direct EC50 data for the human peptide in the same oocyte assay is less frequently reported, the functional difference is underscored by the fact that the optimized AYPGKF peptide was developed to address the low potency of the native GYPGKF sequence [3]. Using the human-specific peptide GYPGQV is therefore essential for accurately modeling human PAR4 pharmacology.

Species Specificity Translational Research Human Biology

Functional Selectivity in Hemostasis: Limited Procoagulant Activity vs. PAR1 Agonist

In a comparative study of human platelet activation, the PAR4 agonist GYPGQV (PAR 4 (1-6)) demonstrated a functionally distinct profile from the PAR1 agonist SFLLRN. While both peptides induced platelet aggregation, GYPGQV stimulated only a minor extent of phosphatidylserine exposure, as measured by annexin V binding, compared to the strong stimulation by SFLLRN [1]. Furthermore, in a factor VIIa-initiated clotting assay, platelets activated with GYPGQV did not shorten clotting time to the same degree as those activated with SFLLRN, which increased coagulant activity by approximately 5-fold [1]. This indicates that PAR4 activation primarily drives aggregation, while PAR1 is the primary mediator of the procoagulant response.

Coagulation Thrombosis Platelet Function

Defined Research Applications for PAR 4 (1-6) (human) Based on Verified Evidence


Dissecting PAR1 vs. PAR4 Contributions in Human Platelet Aggregation

Utilize PAR 4 (1-6) (human) at concentrations between 50-1000 µM to specifically activate PAR4 in human platelet aggregation studies [1]. Compare and contrast the resulting aggregation profile with that of the PAR1-selective agonist SFLLRN to delineate the distinct roles of these two thrombin receptors in hemostasis and thrombosis, as demonstrated by their differential effects on procoagulant activity [2]. This approach is essential for research into antiplatelet therapies targeting specific PAR pathways.

Validating Human PAR4-Specific Antagonists in Functional Assays

Employ PAR 4 (1-6) (human) as the selective agonist in platelet aggregation assays to assess the potency and efficacy of novel PAR4 antagonists [1]. Because this peptide's native sequence and lower potency more closely mimic physiological PAR4 activation compared to synthetic super-agonists like AYPGKF, it provides a more relevant baseline for quantifying antagonist activity and establishing pharmacodynamic relationships for compounds in development for human use [3].

Studying PAR4-Mediated Signaling in Human Cellular Models

Use PAR 4 (1-6) (human) to activate human PAR4 in heterologous expression systems (e.g., COS or HEK cells) to investigate downstream signaling events such as calcium mobilization or inositol phosphate turnover [4]. The lack of cross-reactivity with PAR1 and PAR2, confirmed at concentrations up to 800 µM, ensures that the observed signals are specifically attributable to PAR4 activation, providing clean, interpretable data on PAR4 coupling and signal transduction [5].

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